n-Ethyl-2-iodo-3-methylbenzamide
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Overview
Description
n-Ethyl-2-iodo-3-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of an iodine atom in the structure of this compound makes it particularly interesting for research due to its potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-iodo-3-methylbenzamide typically involves the iodination of a precursor compound, such as 3-methylbenzoic acid, followed by the introduction of an ethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The resulting iodinated intermediate is then reacted with ethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-2-iodo-3-methylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include n-Ethyl-2-azido-3-methylbenzamide or n-Ethyl-2-thio-3-methylbenzamide.
Oxidation Reactions: Products include n-Ethyl-2-iodo-3-carboxybenzamide or n-Ethyl-2-iodo-3-formylbenzamide.
Reduction Reactions: Products include n-Ethyl-2-iodo-3-methylbenzylamine.
Scientific Research Applications
n-Ethyl-2-iodo-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its iodine atom can be used for further functionalization.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of n-Ethyl-2-iodo-3-methylbenzamide involves its interaction with specific molecular targets in biological systems. The iodine atom can form halogen bonds with proteins and enzymes, potentially inhibiting their activity. The benzamide moiety can interact with receptors and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- n-Methyl-2-iodo-3-methylbenzamide
- n-Ethyl-2-bromo-3-methylbenzamide
- n-Ethyl-2-iodo-4-methylbenzamide
Uniqueness
n-Ethyl-2-iodo-3-methylbenzamide is unique due to the presence of both an ethyl group and an iodine atom in its structure. This combination provides distinct reactivity and biological activity compared to similar compounds. The iodine atom enhances its potential for halogen bonding, while the ethyl group influences its solubility and interaction with biological targets.
Properties
IUPAC Name |
N-ethyl-2-iodo-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-3-12-10(13)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLXYGAJXIUGTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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